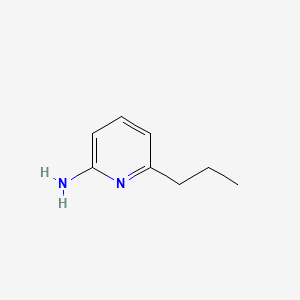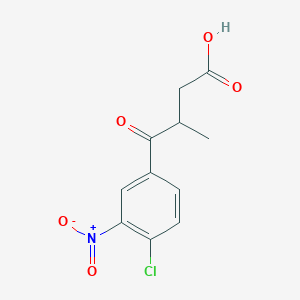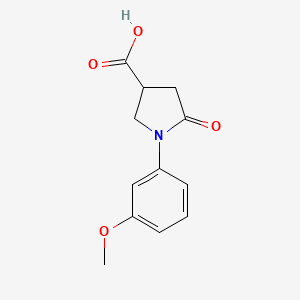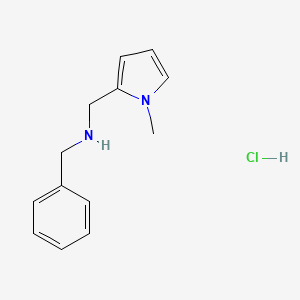
6-丙基吡啶-2-胺
描述
6-Propylpyridin-2-amine is an organic compound that belongs to the family of amines . It has a molecular formula of C8H12N2 .
Molecular Structure Analysis
The molecular structure of 6-Propylpyridin-2-amine consists of a pyridine ring with an amine (-NH2) group at the 2-position and a propyl group at the 6-position . The molecular weight is 136.19 g/mol .Physical and Chemical Properties Analysis
6-Propylpyridin-2-amine has a molecular weight of 136.19 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. It also has a rotatable bond count of 2 .科学研究应用
合成与催化
- 6-丙基吡啶-2-胺作为一种2-氨基吡啶,在生物活性天然产物、药用重要化合物和有机材料的合成中至关重要。它已被用作C-C交叉偶联反应中的底物,展示了它在合成化学中的重要性(Bolliger, Oberholzer, & Frech, 2011)。
材料科学
- 在材料科学中,6-丙基吡啶-2-胺衍生物被纳入金属配合物中,用于寡聚和聚合反应。这些配合物表现出相当的活性,特别是在烯烃的聚合中(Fuhrmann, Brenner, Arndt, & Kempe, 1996)。
有机化学
- 在有机化学中,这种化合物在各种大环化合物和胺的合成中具有重要意义。这些大环化合物在阴离子结合和其他分子水平相互作用方面具有潜在应用(Gregoliński et al., 2016)。
催化和反应开发
- 6-丙基吡啶-2-胺已被用于无金属光氧化还原催化,展示了它在温和条件下形成新的碳-碳键的潜力。这种应用在开发更可持续和高效的合成方法中具有重要意义(Ociepa, Turkowska, & Gryko, 2018)。
药物化学
- 从6-丙基吡啶-2-胺衍生物中衍生的化合物的抗疟疾性能的研究显示出有希望的结果。某些衍生物已经表现出对疟原虫falciparum株的体外活性(Görlitzer et al., 2006)。
有机合成
- 它还在N-芳基化胺的高效合成中发挥作用,展示了它在有机反应中的多功能性。这对合成各种有机化合物有着重要意义(Bolliger & Frech, 2009)。
未来方向
While specific future directions for 6-Propylpyridin-2-amine are not mentioned in the available literature, therapeutic peptides are a unique class of pharmaceutical agents that have seen great progress in the last decade . This suggests potential future directions for research into similar compounds.
作用机制
Target of Action
6-Propylpyridin-2-amine is a pyrimidinamine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Pathways
Pyrimidines, including 6-Propylpyridin-2-amine, are essential for many different biochemical processes involving storage and transfer of genetic information . They are necessary to maintain cellular fundamental functions such as DNA and RNA biosynthesis . Dysfunction of pyrimidine metabolism is closely related to cancer progression .
Result of Action
Pyrimidinamine derivatives are known to exhibit potent anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators, which can lead to a reduction in inflammation .
生化分析
Biochemical Properties
6-Propylpyridin-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, 6-Propylpyridin-2-amine can bind to specific receptors and transporters, influencing their activity and function .
Cellular Effects
6-Propylpyridin-2-amine affects various types of cells and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Furthermore, 6-Propylpyridin-2-amine can alter gene expression patterns, leading to changes in cellular function and behavior .
Molecular Mechanism
The molecular mechanism of 6-Propylpyridin-2-amine involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation . Additionally, 6-Propylpyridin-2-amine can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Propylpyridin-2-amine can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function . Studies have shown that 6-Propylpyridin-2-amine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 6-Propylpyridin-2-amine can lead to sustained changes in cellular processes and functions .
Dosage Effects in Animal Models
The effects of 6-Propylpyridin-2-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways . At high doses, 6-Propylpyridin-2-amine can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that the compound’s impact is dose-dependent .
Metabolic Pathways
6-Propylpyridin-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it can influence the pentose phosphate pathway and nucleotide metabolism, affecting the production of essential biomolecules . These interactions highlight the compound’s role in maintaining cellular homeostasis and metabolic balance .
Transport and Distribution
Within cells and tissues, 6-Propylpyridin-2-amine is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments . The compound’s distribution can influence its activity and function, affecting various cellular processes .
Subcellular Localization
6-Propylpyridin-2-amine exhibits specific subcellular localization, which can impact its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in regulating cellular processes and maintaining cellular function .
属性
IUPAC Name |
6-propylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,2,4H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRTXRTVJTWITJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194801 | |
| Record name | 6-Propylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41995-29-3 | |
| Record name | 6-Propyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41995-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Propylpyridin-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041995293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Propylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90194801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-propylpyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Propyl-2-pyridinamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHR4LXX6KC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(4-bromophenyl)ethyl]acetamide](/img/structure/B1364055.png)
![3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1364057.png)
![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1364058.png)
![2-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364059.png)
![4-(2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364061.png)


![3-(1-Methyl-2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[C]chromen-6-one](/img/structure/B1364068.png)

![3-[(Prop-2-yn-1-yloxy)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1364079.png)

![2-[(4-Methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B1364087.png)


